3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one
CAS No.: 853902-09-7
Cat. No.: VC21383088
Molecular Formula: C18H19NO4
Molecular Weight: 313.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853902-09-7 |
|---|---|
| Molecular Formula | C18H19NO4 |
| Molecular Weight | 313.3g/mol |
| IUPAC Name | 3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C18H19NO4/c1-13-4-9-17-16(12-13)19(18(20)23-17)10-3-11-22-15-7-5-14(21-2)6-8-15/h4-9,12H,3,10-11H2,1-2H3 |
| Standard InChI Key | RDXNZIHAUYLXFY-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=C(C=C3)OC |
Introduction
3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound belongs to the benzoxazole derivatives category, which is known for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key steps, including controlled temperature conditions and refluxing to ensure complete conversion of reactants. Advanced purification techniques such as recrystallization or chromatography are used to isolate the final product with high purity.
Spectral Characteristics
The compound exhibits distinct spectral characteristics in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which are crucial for its identification and characterization.
Chemical Reactions
3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, with the choice of reagents and conditions significantly influencing the outcome. For example, oxidation typically requires acidic conditions.
Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of the compound.
Mechanism of Action
The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors, modulating their activity and influencing signaling pathways relevant to disease processes.
Potential Therapeutic Uses
This compound is a candidate for further research in drug development due to its potential pharmacological effects.
Applications Across Scientific Fields
It has applications across different scientific fields, including pharmacology and biomedical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume